
Comprehensive Spectroscopic & Technical
Guide: 8-Bromo-5H-pyrido[3,2-b]indole

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 8-bromo-5H-pyrido[3,2-b]indole

CAS No.: 1236349-67-9

Cat. No.: B1377060

Get Quote

Executive Summary & Compound Identity
8-Bromo-5H-pyrido[3,2-b]indole is a halogenated derivative of the

-carboline scaffold.[1][2] As a "privileged structure" in drug discovery, the

-carboline core mimics the purine ring system, making it a critical scaffold for kinase inhibitors,
DNA intercalators, and potential antitumor agents. In materials science, its planar, electron-
deficient nature makes it a valuable precursor for organic light-emitting diodes (OLEDs).
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Parameter Detail

IUPAC Name 8-Bromo-5H-pyrido[3,2-b]indole

Common Name
8-Bromo-

-carboline

CAS Registry Number 1236349-67-9

Molecular Formula

C

H

BrN

Molecular Weight 247.09 g/mol

SMILES BrC1=CC2=C(NC3=CC=CN=C32)C=C1

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF; sparingly soluble in

MeOH, DCM

Synthesis & Structural Logic
The synthesis of the 8-bromo derivative typically requires avoiding the harsh conditions of

classical Fischer indole synthesis to prevent debromination or regio-isomeric mixtures.

Core Synthetic Pathway (Modern Multicomponent
Approach)
While classical methods exist, modern organocatalytic routes offer higher regioselectivity. A

robust method involves the oxidative cyclization of functionalized intermediates or the Suzuki-

Miyaura coupling of 5-bromoindole precursors followed by pyridine ring closure.

Diagram: Synthesis & Purification Workflow
The following workflow illustrates the logic for synthesizing and isolating high-purity 8-bromo-
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-carboline.

Start: 5-Bromoindole 
(or 2-Amino-3-formylpyridine)

Reaction: 
Pd-Catalyzed Cyclization 
or Thermal Condensation

 Reagents/Cat. Crude Intermediate Workup
Purification: 

Flash Column Chromatography 
(Hexane/EtOAc)

 Silica Gel Recrystallization 
(EtOH/H2O)

 Enriched Fractions Pure 8-Bromo-5H-pyrido[3,2-b]indole 
(>98% HPLC)

 Drying

Click to download full resolution via product page

Caption: Logical workflow for the synthesis and purification of 8-bromo-5H-pyrido[3,2-
b]indole, prioritizing purity for spectroscopic analysis.

Spectroscopic Characterization (The Core)
Accurate interpretation of spectroscopic data is vital for verifying the position of the bromine

atom (regiochemistry) and the integrity of the carboline core.

Nuclear Magnetic Resonance (NMR) Analysis
Solvent: DMSO-

(Recommended due to solubility and NH proton exchange prevention). Frequency: 400 MHz or
higher.

Predicted

H NMR Signature
The spectrum is characterized by two distinct aromatic systems: the pyridine ring (deshielded)

and the brominated benzene ring.
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Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

NH 11.5 - 12.0 br s 1H

Indole NH

(Exchangeable).

Diagnostic of 5H-

form.

H-2 8.50 - 8.60 dd 1H

Pyridine

-proton (adjacent

to N). Most

deshielded.

H-4 8.35 - 8.45 dd 1H
Pyridine

-proton.[3]

H-9 8.20 - 8.30 d 1H

Benzene ring;

meta-coupled to

H-7. Deshielded

by aromatic

current.

H-6 7.50 - 7.60 d 1H

Benzene ring;

ortho-coupled to

H-7.

H-3 7.40 - 7.50 dd 1H
Pyridine

-proton.

H-7 7.30 - 7.40 dd 1H

Benzene ring;

ortho to H-6,

meta to H-9.

Key Diagnostic Feature:

H-9 Singlet/Doublet: The proton at position 9 (adjacent to the ring junction) typically appears

as a doublet with a small meta-coupling constant (
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Hz) due to the bromine at position 8. If Br were at position 6 or 7, the splitting pattern of the
benzene protons would change drastically.

Mass Spectrometry (MS)
Ionization Mode: ESI (+) or APCI (+).

Molecular Ion:

.

Isotope Pattern: The presence of one bromine atom results in a characteristic 1:1 doublet for

the molecular ion peaks at

247 and 249 (

Br and

Br isotopes).

Peak A: 247.0 (100%)

Peak B: 249.0 (~98%)

Fragmentation: Loss of Br (

) is a common fragmentation pathway in high-energy collision dissociation (HCD).

Infrared Spectroscopy (IR)
(KBr/ATR):

3200–3400 cm

: N–H stretching (broad, strong).

1600–1620 cm

: C=N stretching (pyridine ring).

1450–1500 cm
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: C=C aromatic skeletal vibrations.

1050–1070 cm

: C–Br stretching (fingerprint region).

Experimental Protocol: Self-Validating Purity Check
To ensure the data above is reproducible, follow this standardized protocol for sample

preparation and analysis.

Protocol: "The Triad Check" (HPLC, NMR, MS)
Objective: Confirm identity and purity (>98%) before biological or materials application.

Sample Prep for HPLC:

Dissolve 1.0 mg of compound in 1.0 mL of acetonitrile (ACN).

Filter through a 0.22

m PTFE syringe filter.

HPLC Method:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m, 4.6 x 150 mm).

Mobile Phase: A: Water + 0.1% TFA; B: ACN + 0.1% TFA.

Gradient: 5% B to 95% B over 20 min.

Detection: UV at 254 nm and 280 nm.

Validation: A single sharp peak should be observed. Impurities often elute early (polar) or

very late (dimers).

NMR Validation:
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Dissolve 5-10 mg in 0.6 mL DMSO-

.

Pass/Fail Criteria:

Integration of NH peak must be ~1.0 relative to aromatic protons.

No extraneous peaks in the 0–5 ppm region (indicates solvent contamination or

aliphatic impurities).

Distinct 1:1 isotope pattern in MS attached to the LC trace.

Diagram: Analytical Validation Logic

Triad Analysis

Solid Sample 
(8-Bromo-5H-pyrido[3,2-b]indole)

LC-MS 
(Check m/z 247/249)

1H NMR 
(Check Aromatic Region)

HPLC-UV 
(Check Purity %)

Decision Gate

 1:1 Br Pattern?  Correct Integration?  >98% Area?

Release for Use

 All Pass

Repurify

 Any Fail

Click to download full resolution via product page

Caption: The "Triad Check" system ensures that only validated compound batches proceed to

biological testing or device fabrication.
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Handling & Stability
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboline nitrogen

(NH) is susceptible to slow oxidation or deprotonation if exposed to moisture and air for

extended periods.

Safety: As a halogenated heteroaromatic, treat as a potential irritant. Use standard PPE

(gloves, goggles, fume hood).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1377060/docs#comprehensive-spectroscopic-
technical-guide-8-bromo-5h-pyrido-3-2-b-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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